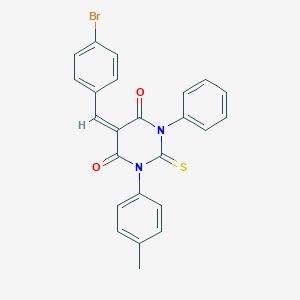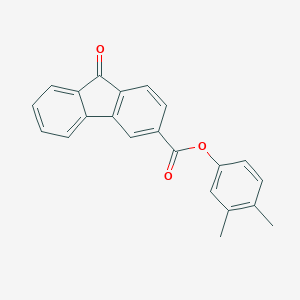![molecular formula C37H29BrN2O6 B391462 Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391462.png)
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound features multiple functional groups, including bromine, naphthyl, and carboxylate moieties, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure through a series of cyclization reactions. The introduction of the bromine atom is usually achieved via bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. The naphthyl groups are introduced through Friedel-Crafts alkylation reactions, while the esterification to form the ethyl carboxylate is typically done using ethanol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaN₃ in DMF or KCN in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its bromine and naphthyl groups may facilitate binding to hydrophobic pockets in proteins, while the carboxylate group could participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-chloro-1,14-dimethyl-4,10-di(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 7-bromo-1,14-dimethyl-4,10-di(2-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate: Similar structure but with naphthyl groups in different positions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which can lead to distinct biological activities and applications.
Propriétés
Formule moléculaire |
C37H29BrN2O6 |
|---|---|
Poids moléculaire |
677.5g/mol |
Nom IUPAC |
ethyl 7-bromo-1,14-dimethyl-4,10-dinaphthalen-1-yl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C37H29BrN2O6/c1-4-46-35(45)26-19(2)37(38)29-27(31(41)39(33(29)43)24-17-9-13-20-11-5-7-15-22(20)24)36(26,3)28-30(37)34(44)40(32(28)42)25-18-10-14-21-12-6-8-16-23(21)25/h5-18,27-30H,4H2,1-3H3 |
Clé InChI |
KMQGLPQSDINIMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2(C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)C)C(=O)N(C3=O)C7=CC=CC8=CC=CC=C87)Br)C |
SMILES canonique |
CCOC(=O)C1=C(C2(C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)C)C(=O)N(C3=O)C7=CC=CC8=CC=CC=C87)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Diiodo-2-methoxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391379.png)


![Pentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B391383.png)

![2-Cyclohexyl-4-[(3-methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B391390.png)
![N-(2,4-dichlorobenzylidene)-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B391391.png)

![4-Chloro-2-iodo-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391393.png)
![4-Chloro-2-iodo-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391394.png)


![2-Methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391402.png)
![2,6-dibromo-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B391403.png)
